molecular formula C25H24FN3O3 B450400 N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide

N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide

Katalognummer: B450400
Molekulargewicht: 433.5g/mol
InChI-Schlüssel: NPYDMBQSONPGJB-MTDXEUNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide is a complex organic compound with the molecular formula C25H24FN3O3 and a molecular weight of 433.5 g/mol. This compound is known for its unique chemical structure, which includes a fluorobenzamide group and a dimethylphenoxyacetyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide involves multiple steps, including the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with ethanehydrazide to produce the ethanehydrazonoyl derivative. Finally, this derivative is coupled with 4-fluorobenzoyl chloride to yield the target compound .

Analyse Chemischer Reaktionen

N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

N-{4-[(1E)-1-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-4-fluorobenzamide can be compared with other similar compounds, such as:

    N-(4-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-chlorobenzamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.

    N-(4-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-bromobenzamide: This compound has a bromine atom instead of a fluorine atom.

Eigenschaften

Molekularformel

C25H24FN3O3

Molekulargewicht

433.5g/mol

IUPAC-Name

N-[4-[(E)-N-[[2-(2,5-dimethylphenoxy)acetyl]amino]-C-methylcarbonimidoyl]phenyl]-4-fluorobenzamide

InChI

InChI=1S/C25H24FN3O3/c1-16-4-5-17(2)23(14-16)32-15-24(30)29-28-18(3)19-8-12-22(13-9-19)27-25(31)20-6-10-21(26)11-7-20/h4-14H,15H2,1-3H3,(H,27,31)(H,29,30)/b28-18+

InChI-Schlüssel

NPYDMBQSONPGJB-MTDXEUNCSA-N

SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Isomerische SMILES

CC1=CC(=C(C=C1)C)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Kanonische SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.